PEG5 Spacer Length for PROTAC Ternary Complexes
The target compound contains exactly five ethylene glycol repeat units, yielding a fully extended contour length of approximately 17.5 Å (5 × 3.5 Å per unit) [1]. This contrasts with the shorter PEG3 analog (CAS 23194-10-7, ~10.5 Å, 3 units) and the PEG4 analog (CAS 61170-51-2, ~14.0 Å, 4 units) [2]. In PROTAC design, linker length critically influences ternary complex formation and degradation efficiency; linkers that are too short sterically hinder complex assembly, while overly long linkers can increase flexibility and reduce cooperative binding [3]. The PEG5 spacer provides an intermediate separation distance that has been associated with improved PROTAC activity in several published degrader series [3].
| Evidence Dimension | Linker extended contour length |
|---|---|
| Target Compound Data | ~17.5 Å (5 PEG units, PEG5) |
| Comparator Or Baseline | PEG3 analog (CAS 23194-10-7): ~10.5 Å; PEG4 analog (CAS 61170-51-2): ~14.0 Å |
| Quantified Difference | Δ +7.0 Å vs. PEG3; Δ +3.5 Å vs. PEG4 |
| Conditions | Calculated from the standard 3.5 Å per ethylene glycol unit [1]; actual hydrodynamic dimensions depend on solvation and temperature. |
Why This Matters
The 3.5–7.0 Å incremental length difference can determine whether a PROTAC achieves productive ternary complex geometry; selecting the incorrect PEG chain length risks complete loss of degradation activity.
- [1] BOC Sciences. PEG Linkers for PROTAC Design: Boosting Solubility and Flexibility in Drug Discovery. 2025. (PEG unit length: 3.5 Å, molecular mass 44 Da per unit). https://ptc.bocsci.com/peg-linkers-for-protac-design.html. Accessed 28 Apr 2026. View Source
- [2] Chemsrc. 2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethylurea (PEG4 analog). CAS 61170-51-2. Molecular Formula: C9H20N2O5, Molecular Weight: 236.26500, PSA: 104.03000. https://m.chemsrc.com/mip/cas/61170-51-2.html. Accessed 28 Apr 2026. View Source
- [3] Troup, R. I., Fallan, C., Baud, M. G. J. Current strategies for the design of PROTAC linkers: a critical review. Explor Target Antitumor Ther. 2020;1(5):273–312. doi:10.37349/etat.2020.00018. View Source
